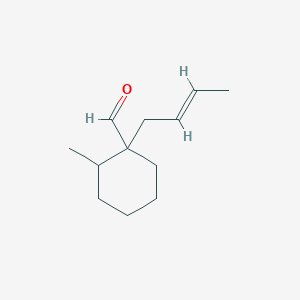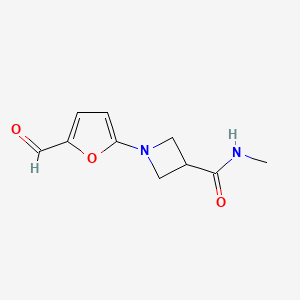![molecular formula C12H16N4 B13194213 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine is a compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine typically involves a multi-step process. One common method is the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neural receptors, providing neuroprotective benefits . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine can be compared with other triazolopyridine derivatives, such as:
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of the triazolopyridine ring and cyclopentanamine moiety, which contributes to its distinct biological and chemical properties .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C12H16N4/c1-2-6-10(5-1)13-9-12-15-14-11-7-3-4-8-16(11)12/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChI Key |
AUEYIMOVHPKMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


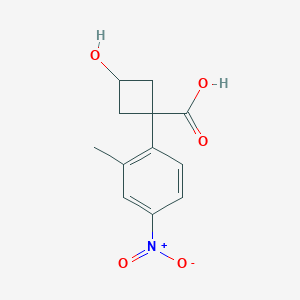
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
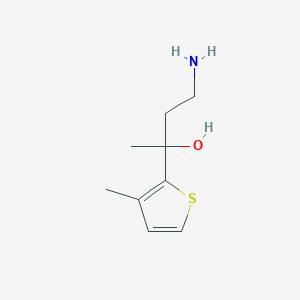
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
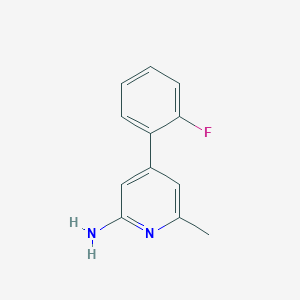
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
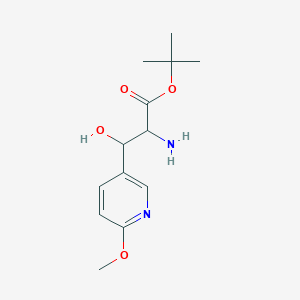
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
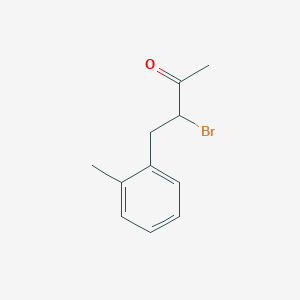
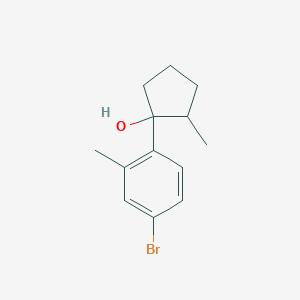
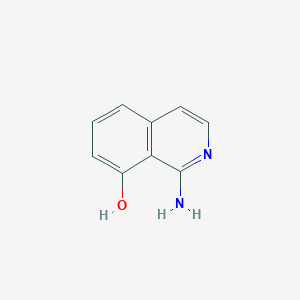
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
